Longifloroside A

Description

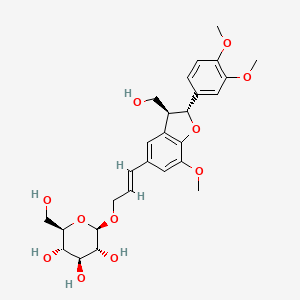

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANQOACQMNIJQL-ZFNUXFBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Longifloroside A: A Technical Deep Dive into its Chemical Profile and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longifloroside A, a naturally occurring lignan glucoside isolated from plants of the Ligustrum genus, presents a compelling subject for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of its chemical structure and explores its potential biological activities based on evidence from related compounds sourced from the same genus. This document details hypothetical experimental protocols for assessing its anti-inflammatory effects and discusses potential signaling pathway interactions, offering a foundational resource for researchers interested in the therapeutic potential of this compound.

Chemical Structure of this compound

This compound is classified as a lignan glucoside. Its chemical identity is established by the following properties:

-

Molecular Formula: C₂₇H₃₄O₁₁

-

Molecular Weight: 534.55 g/mol

-

CAS Number: 175556-08-8

-

SMILES: OC[C@@H]1C2=CC(/C=C/CO[C@@H]3O--INVALID-LINK--O)O">C@@HCO)=CC(OC)=C2O[C@H]1C4=CC(OC)=C(C=C4)OC[1]

| Property | Value |

| Molecular Formula | C₂₇H₃₄O₁₁ |

| Molecular Weight | 534.55 g/mol |

| CAS Number | 175556-08-8 |

Potential Biological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on other lignan compounds isolated from Ligustrum lucidum provide strong indications of its potential anti-inflammatory properties. For instance, several lignans from this plant have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The inhibitory potency of these related compounds, as measured by their IC₅₀ values, suggests that this compound may exhibit similar activity. The table below summarizes the inhibitory potency of representative lignans from Ligustrum lucidum on NO production.

| Compound | IC₅₀ (µM) for NO Inhibition |

| Isocubein | 6.4 |

| Compound 1 (unnamed lignan) | 7.4 |

| Compound 4 (unnamed lignan) | 4.3 |

| Compound 9 (unnamed lignan) | 9.4 |

| Compound 10 (unnamed lignan) | 9.2 |

| Compound 15 (unnamed triterpenoid) | 4.5 |

Data extracted from studies on compounds isolated from Ligustrum lucidum.

Detailed Experimental Protocols

To investigate the potential anti-inflammatory activity of this compound, the following detailed experimental protocols, adapted from methodologies used for other compounds isolated from Ligustrum lucidum, can be employed.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A control group should be treated with LPS only.

-

Nitrite Quantification: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis for NF-κB Activation

This protocol details the investigation of this compound's effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and β-actin overnight at 4°C.

-

Detection: After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothetical inhibitory mechanism of this compound on the NF-κB signaling pathway and the experimental workflow for its evaluation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Longifloroside A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longifloroside A, a neolignan glucoside with the chemical name (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside, is a naturally occurring compound of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and a detailed methodology for its isolation and purification. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.

Natural Sources

This compound has been identified in plant species belonging to the Lamiaceae and Oleaceae families. The primary documented sources are:

-

Phlomis chimerae : The aerial parts of this plant are a known source of this compound.[1]

-

Ligustrum lucidum : This plant species has also been reported to contain this compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₇H₃₄O₁₂ |

| Molecular Weight | 554.55 g/mol |

| CAS Number | 175556-08-8 |

| Class | Neolignan Glucoside |

| Synonym | (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is based on the successful isolation from Phlomis chimerae.[1]

Extraction

-

Plant Material Preparation : Air-dry the aerial parts of Phlomis chimerae and grind them into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material in methanol (MeOH) at room temperature.

-

Perform the extraction multiple times to ensure exhaustive recovery of the target compound.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

Suspend the crude methanolic extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A typical sequence would be:

-

n-hexane

-

Chloroform (CHCl₃)

-

n-butanol (n-BuOH)

-

-

This compound, being a glycoside, is expected to partition predominantly into the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic steps to isolate this compound.

3.3.1. Column Chromatography 1: Polyamide

-

Stationary Phase : Polyamide resin.

-

Mobile Phase : A gradient of water and methanol is typically used for elution. The polarity is gradually decreased by increasing the methanol concentration.

-

Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.3.2. Column Chromatography 2: Silica Gel

-

Stationary Phase : Silica gel (60 Å, 70-230 mesh).

-

Mobile Phase : A solvent system such as chloroform-methanol-water in a specific ratio (e.g., 80:20:2 v/v/v) can be used for elution.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are combined.

3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Optional

For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

-

Column : A reversed-phase C18 column is suitable.

-

Mobile Phase : A gradient of acetonitrile and water is commonly used.

-

Detection : UV detection at a wavelength of around 280 nm.

Experimental Workflows

General Isolation Workflow

References

An In-depth Technical Guide to the Biosynthetic Pathway of Longifloroside A in Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longifloroside A, a notable secoiridoid found in the fruits of Ligustrum lucidum (Glossy Privet), has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the complete pathway for this compound is yet to be fully elucidated, significant progress has been made in understanding the biosynthesis of related oleoside-type secoiridoids in the Oleaceae family. This document synthesizes the available data, including the putative enzymatic steps from the central isoprenoid pathway to the formation of the secoiridoid skeleton, and proposes the subsequent modifications leading to this compound. Detailed experimental protocols for the analysis of secoiridoids and the study of their biosynthetic genes are provided, alongside quantitative data from relevant studies. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate comprehension.

Introduction

Ligustrum lucidum Ait. (Oleaceae) is a traditional Chinese medicine whose fruits, Fructus Ligustri Lucidi, are known to contain a variety of bioactive compounds, including triterpenoids, flavonoids, and a significant class of monoterpenoids known as secoiridoids.[1] Among these, this compound is a compound of interest. Secoiridoids in the Oleaceae family are typically of the oleoside-type, characterized by a cleaved cyclopentane ring in their structure.[2] The biosynthesis of these complex natural products is a multi-step enzymatic process, originating from the universal isoprenoid precursors. This guide will detail the putative biosynthetic route to this compound, drawing on evidence from studies on Ligustrum lucidum and related species within the Oleaceae family.

The Putative Biosynthetic Pathway of Oleoside-Type Secoiridoids

The biosynthesis of this compound is believed to follow the general pathway of oleoside-type secoiridoids, which can be divided into three main stages: the formation of the monoterpene backbone from the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways, the formation of the iridoid skeleton, and the subsequent cleavage and functionalization to form the diverse array of secoiridoids.

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The biosynthesis initiates with the production of the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These are synthesized through the plastidial MEP pathway and the cytosolic MVA pathway.[1] One molecule of IPP and one molecule of DMAPP are then condensed by geranyl diphosphate synthase (GPPS) to form the C10 monoterpene precursor, geranyl diphosphate (GPP).

Core Iridoid Skeleton Formation

The formation of the characteristic iridoid cyclopentane ring is a key step. The proposed sequence, based on studies in related species, is as follows:

-

Geraniol Synthase (GES): GPP is hydrolyzed to geraniol.

-

Geraniol 8-hydroxylase (G8H): Geraniol is hydroxylated to 8-hydroxygeraniol.

-

8-hydroxygeraniol dehydrogenase (8HGO): 8-hydroxygeraniol is oxidized to 8-oxogeranial.

-

Iridoid Synthase (ISY): 8-oxogeranial undergoes a reductive cyclization to form the iridoid skeleton, yielding iridodial.

-

Iridoid Oxidase (IO): Iridodial is oxidized to 7-deoxyloganetic acid.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT): A glucose moiety is attached to 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-deoxyloganic acid hydroxylase (7DLH): 7-deoxyloganic acid is hydroxylated to produce loganic acid.

-

Loganic acid O-methyltransferase (LAMT): Loganic acid is methylated to form loganin.

Secoiridoid Formation and Diversification

The secoiridoid structure is formed by the cleavage of the cyclopentane ring of the iridoid precursor.

-

Secologanin Synthase (SLS): This cytochrome P450 enzyme catalyzes the oxidative cleavage of loganin to form secologanin.

-

Formation of Oleoside-11-methyl ester (OME): In the Oleaceae, a key branch point leads to the formation of oleoside-type secoiridoids. While the exact enzymatic steps are still under investigation, it is proposed that a series of reactions, including hydroxylation and methylation, convert a loganin-derived intermediate to oleoside-11-methyl ester (OME). A study on Ligustrum lucidum suggests that OME is a central intermediate.[1]

-

Glycosylation and Acylation: OME can be further modified by glycosyltransferases (GTs) and acyltransferases (ATs) to produce a variety of secoiridoid glycosides. For instance, OME is glycosylated to 7-β-1-D-glucopyranosyl-11-methyl oleoside.[1]

Proposed Final Steps to this compound

The precise structure of this compound from Ligustrum lucidum is that of a secoiridoid glycoside. Based on the general pathway, the final step in the biosynthesis of this compound would involve the enzymatic conjugation of a precursor oleoside-type secoiridoid with a specific phenolic moiety. The identification of the exact precursor and the specific acyltransferase responsible for this final step is an area for future research.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway leading to oleoside-type secoiridoids, the precursors to this compound.

Quantitative Data

Quantitative analysis of secoiridoids in Ligustrum lucidum has been performed, primarily focusing on the more abundant compounds. While specific data for this compound is limited, the following tables summarize available quantitative data for related secoiridoids and the expression levels of putative biosynthetic genes from a transcriptome study of L. lucidum fruits at different developmental stages (DAF: Days After Flowering).[1][3]

Table 1: Content of Major Secoiridoids in Ligustrum lucidum Fruits

| Compound | Content (mg/g dry weight) | Analytical Method | Reference |

| Nuezhenoside | 0.341 - 34.1 (in different samples) | HPLC | [3] |

| G13 | 0.331 - 33.1 (in different samples) | HPLC | [3] |

Table 2: Expression Levels (FPKM) of Candidate Biosynthetic Genes in Ligustrum lucidum Fruits

| Gene (Putative Function) | 45 DAF | 75 DAF | 112 DAF | 135 DAF | 170 DAF | 195 DAF |

| GPPS | 15.3 | 25.1 | 18.2 | 12.5 | 10.1 | 8.7 |

| GES | 8.9 | 12.4 | 9.8 | 7.1 | 5.9 | 4.3 |

| G8H | 22.7 | 35.8 | 28.4 | 19.6 | 15.3 | 11.2 |

| 8HGO | 18.1 | 29.3 | 22.7 | 15.8 | 12.1 | 9.5 |

| ISY | 11.5 | 18.9 | 14.3 | 10.2 | 8.3 | 6.1 |

| 7DLGT | 31.2 | 45.6 | 38.9 | 27.4 | 21.8 | 18.2 |

| 7DLH | 14.8 | 22.1 | 17.5 | 11.9 | 9.8 | 7.6 |

| LAMT | 25.6 | 38.4 | 31.2 | 22.3 | 18.1 | 14.9 |

| SLS | 9.2 | 15.7 | 11.8 | 8.1 | 6.5 | 5.2 |

| GT (for OME) | 42.1 | 58.3 | 49.7 | 35.6 | 29.8 | 25.4 |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are representative and extracted from transcriptome data. Actual values may vary between experiments.

Experimental Protocols

The elucidation of the secoiridoid biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques.

Extraction and Quantification of Secoiridoids by HPLC

This protocol is adapted for the analysis of secoiridoids from Ligustrum lucidum fruits.[3]

Objective: To extract and quantify secoiridoids.

Materials:

-

Dried and powdered Ligustrum lucidum fruits

-

Methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards (e.g., Nuezhenoside, G13)

-

Analytical balance, ultrasonic bath, centrifuge, 0.45 µm syringe filters

-

HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm) and DAD or UV detector

Procedure:

-

Extraction: Accurately weigh 1.0 g of powdered fruit material into a centrifuge tube. Add 25 mL of methanol and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

-

Sample Preparation: Evaporate the combined supernatant to dryness under reduced pressure. Redissolve the residue in 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 10-30% A; 20-40 min, 30-60% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: 240 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: Prepare a series of standard solutions of the reference compounds. Generate a calibration curve by plotting peak area against concentration. Calculate the concentration of the analytes in the sample based on the calibration curve.

Transcriptome Analysis for Gene Discovery

This protocol provides a general workflow for identifying candidate biosynthetic genes using RNA sequencing.[1]

Objective: To identify genes involved in secoiridoid biosynthesis.

Materials:

-

Ligustrum lucidum fruit samples at different developmental stages

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol-based)

-

DNase I

-

RNA quantification and quality assessment tools (e.g., NanoDrop, Agilent Bioanalyzer)

-

Library preparation kit for Illumina sequencing

-

High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

-

RNA Extraction: Immediately freeze fresh fruit samples in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA.

-

Library Preparation and Sequencing: Construct sequencing libraries from high-quality RNA. Perform paired-end sequencing on an Illumina platform.

-

Bioinformatics Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

-

De novo Assembly: Assemble the high-quality reads into transcripts using software like Trinity.

-

Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO) using BLAST.

-

Differential Gene Expression Analysis: Map reads back to the assembled transcriptome and calculate gene expression levels (e.g., as FPKM). Identify differentially expressed genes between different developmental stages.

-

Pathway Analysis: Identify candidate genes involved in the secoiridoid pathway based on their annotation and expression profiles that correlate with metabolite accumulation.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Ligustrum lucidum is proposed to follow the established route for oleoside-type secoiridoids in the Oleaceae. While significant progress has been made in identifying the upstream enzymatic steps and candidate genes, further research is required to fully elucidate the entire pathway. Key areas for future investigation include:

-

Definitive structural elucidation of this compound from Ligustrum lucidum.

-

Functional characterization of the candidate genes identified through transcriptome analysis to confirm their enzymatic activities. This can be achieved through heterologous expression in microbial systems followed by in vitro enzyme assays.

-

Identification of the specific acyltransferase responsible for the final conjugation step in this compound biosynthesis.

-

Investigation of the regulatory networks that control the expression of the biosynthetic genes, including the role of transcription factors.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of this and related high-value compounds for pharmaceutical and other applications.

References

Longifloroside A: A Technical Guide for Researchers

An In-depth Examination of a Neolignan Glucoside with Therapeutic Potential

Abstract

Longifloroside A, a neolignan glucoside primarily isolated from the plant genus Pedicularis, stands as a compound of significant interest to the scientific community. Neolignans, a class of phenylpropanoid dimers, are recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and potential therapeutic applications, with a focus on its anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, detailed experimental protocols, and insights into its mechanism of action.

Introduction to this compound

This compound is chemically identified as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside. It was first isolated from Pedicularis longiflora and has since been identified in other plant species, including Phlomis chimerae and Pedicularis densispica. As a neolignan glucoside, its structure is characterized by two phenylpropanoid units linked by a bond other than the β-β' linkage typical of classical lignans, and a glucose moiety, which can influence its solubility and bioavailability.

The broader class of neolignans is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities. This has spurred interest in this compound as a potential lead compound for the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C26H32O11 | Inferred from structure |

| Molar Mass | 520.53 g/mol | Inferred from structure |

| Classification | Neolignan Glucoside | [1] |

| Synonym | (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside | [2] |

| Source Organisms | Pedicularis longiflora, Phlomis chimerae, Pedicularis densispica | [1][2] |

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the activities of structurally related neolignan glucosides provide strong evidence for its therapeutic potential.

Anti-inflammatory Activity

Neolignan glucosides have demonstrated significant anti-inflammatory properties. For instance, neolignan glucosides isolated from Viburnum fordiae fruits have been shown to potently inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with IC50 values ranging from 10.88 to 41.10 μM. Similarly, a neolignan glucoside from Ligustrum sinense leaves exhibited significant inhibition of NO production with an IC50 value of 16.3 ± 0.5 μM. This suggests that this compound may exert its anti-inflammatory effects through the modulation of inflammatory mediators.

A structurally distinct compound with a similar name, Longifolioside A (an iridoid glucoside), has been shown to inhibit TLR4-mediated inflammatory responses. It achieves this by suppressing the phosphorylation of key signaling molecules in the NF-κB and MAPK (ERK1/2 and JNK) pathways. While this compound and Longifolioside A are different molecules, this finding highlights a potential mechanistic pathway that could be investigated for this compound.

Table 1: Anti-inflammatory Activity of Related Neolignan Glucosides

| Compound/Extract | Assay | Cell Line | IC50 Value (µM) |

| Neolignan Glucosides from Viburnum fordiae | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 10.88 - 41.10 |

| Neolignan Glucoside from Ligustrum sinense | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 16.3 ± 0.5 |

| Neolignan Glycosides from Spiraea salicifolia | Interleukin-6 (IL-6) Production Inhibition | RAW264.7 | Qualitative Inhibition |

Antioxidant Activity

Table 2: Antioxidant Activity of Plant Extracts Containing Phenolic Glycosides

| Plant Extract | Assay | IC50 Value |

| Lantana camara (Chandigarh yellow variety) | DPPH Radical Scavenging | 33.30 ± 2.39 µg/mL |

| Lantana camara (Chandigarh yellow variety) | ABTS Radical Scavenging | 18.25 ± 0.19 µg/mL |

| Longan Seed Alkaloids | DPPH Radical Scavenging | 22.90 ± 1.20 µg/g |

Potential Mechanisms of Action: Signaling Pathways

Based on the activities of related compounds, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial for signal transduction from the cell surface to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis. The activation of MAPKs by pro-inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in concert with NF-κB, drives the expression of inflammatory mediators.

Experimental Protocols

The following are generalized protocols for the isolation and biological evaluation of this compound, based on standard methodologies for neolignan glucosides.

Isolation of this compound

-

Extraction: Dried and powdered whole plants of Pedicularis longiflora are extracted with 70% ethanol at room temperature.

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is subjected to silica gel column chromatography. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: If necessary, final purification can be achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound, a neolignan glucoside from Pedicularis species, represents a promising natural product with potential therapeutic applications, particularly in the realm of inflammatory diseases and conditions associated with oxidative stress. While direct quantitative data on its bioactivity is still emerging, the well-established pharmacological profile of related neolignan glucosides provides a strong rationale for its further investigation.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound in a range of anti-inflammatory and antioxidant assays.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

This technical guide serves as a foundational resource to encourage and guide further research into this promising natural compound, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

In-depth Technical Guide: Spectroscopic Data of Longifloroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Longifloroside A, a natural product of interest. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the general methodologies and expected data formats for the spectroscopic analysis of such compounds. It serves as a foundational resource for researchers seeking to isolate, identify, or synthesize this compound.

Introduction to this compound

A definitive public source containing the isolation and complete structural elucidation of this compound, including its NMR and MS data, could not be located in the conducted research. Compounds with the "-side A" suffix are typically glycosides, and "Longifloro-" may suggest its origin from a plant species such as Glochidion longiflorum. The structural analysis of such a compound would fundamentally rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables are structured to present the anticipated NMR and MS data for this compound. In the absence of specific data, these tables serve as templates for organizing experimental results.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone Moiety | |||

| ... | ... | ... | ... |

| Glycosidic Moiety | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ) ppm |

| Aglycone Moiety | |

| ... | ... |

| Glycosidic Moiety | |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound (Predicted)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Ion Type |

| ESI+ | [M+H]⁺ | ||

| ESI+ | [M+Na]⁺ | ||

| ESI- | [M-H]⁻ | ||

| HRMS | [M+H]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the NMR and MS data necessary for the structural elucidation of a novel natural product like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

3.2 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition:

-

Full Scan MS: To determine the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides structural information about the molecule's substructures, such as the loss of sugar moieties in a glycoside.

-

Visualization of Experimental Workflows

4.1 General Workflow for Natural Product Isolation and Structure Elucidation

Caption: Workflow for isolating and identifying a natural product.

4.2 Spectroscopic Data Analysis Logic

Caption: Logic for spectroscopic data integration in structure elucidation.

Uncharted Territory: The Biological Profile of Longifloroside A Remains Undisclosed

A comprehensive review of publicly available scientific literature reveals a significant information gap regarding the biological activities of Longifloroside A. Despite extensive searches for its potential anticancer, anti-inflammatory, and antioxidant properties, as well as its influence on cellular signaling pathways, no specific studies detailing the preliminary biological screening of this compound could be identified.

This absence of data prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.

For researchers, scientists, and drug development professionals interested in this area, this knowledge gap presents both a challenge and an opportunity. The lack of existing research means that any investigation into the bioactivity of this compound would be novel and could potentially uncover new therapeutic avenues.

Future research efforts would need to begin with fundamental in vitro screening to ascertain its cytotoxic, anti-inflammatory, and antioxidant potential. Should any of these initial screens yield positive results, further investigation into the underlying mechanisms of action and the specific signaling pathways involved would be warranted.

Until such primary research is conducted and published, a technical guide on the preliminary biological screening of this compound cannot be compiled. The scientific community awaits the first reports on the bio-pharmacological profile of this compound.

Unveiling the Therapeutic Potential of Longifloroside A: A Technical Guide

For Immediate Release

[City, State] – [Date] – Longifloroside A, a naturally occurring neolignan glucoside, has emerged as a compound of significant interest within the scientific community. While extensive research is still in its nascent stages, preliminary investigations into compounds of a similar class and from its source, Ligustrum lucidum, suggest a potential for therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current, albeit limited, understanding of this compound and outlining promising avenues for future research.

Introduction to this compound

This compound is a neolignan glucoside that has been isolated from the seeds of Ligustrum lucidum and the plant Phlomis chimerae. Its chemical structure is formally known as (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside. As a member of the lignan family, it belongs to a large group of polyphenolic compounds that are known for their diverse biological activities. While direct experimental data on the therapeutic properties of this compound is not yet available in peer-reviewed literature, the known pharmacological activities of its source plant and related compounds provide a foundation for targeted investigation.

Potential Therapeutic Properties (Inferred)

The therapeutic potential of this compound is currently inferred from the bioactivities associated with Ligustrum lucidum extracts and other lignans. These potential properties require direct experimental validation for this compound.

Table 1: Inferred Therapeutic Properties of this compound Based on Ligustrum lucidum Studies

| Therapeutic Property | Experimental Model | Key Findings for Ligustrum lucidum Extracts/Related Compounds | Potential Implication for this compound |

| Anti-inflammatory | In vitro and in vivo models | Inhibition of pro-inflammatory cytokine production. | May contribute to the management of inflammatory conditions. |

| Antioxidant | Various antioxidant assays | Scavenging of free radicals and reduction of oxidative stress. | Potential role in mitigating diseases associated with oxidative damage. |

| Anticancer | Cancer cell lines and animal models | Induction of apoptosis and inhibition of tumor growth. | Warrants investigation as a potential anticancer agent. |

| Hepatoprotective | Animal models of liver injury | Reduction of liver damage markers and histological improvements. | Could be explored for its liver-protective effects. |

| Immunomodulatory | In vitro and in vivo immune assays | Modulation of immune cell activity. | Potential for regulating immune responses in various pathologies. |

Future Directions: Proposed Experimental Protocols

To elucidate the specific therapeutic properties of this compound, a series of targeted in vitro and in vivo studies are necessary. The following are proposed experimental workflows:

Anti-inflammatory Activity Assessment

A proposed workflow to investigate the anti-inflammatory effects of this compound would involve stimulating macrophage cell lines (e.g., RAW 264.7 or THP-1) with lipopolysaccharide (LPS) in the presence and absence of the compound. Key readouts would include the measurement of nitric oxide (NO) production, and the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Proposed workflow for in vitro anti-inflammatory activity assessment of this compound.

Cytotoxicity Screening

To evaluate the potential anticancer properties of this compound, a cytotoxicity screening against a panel of human cancer cell lines is recommended. The MTT or SRB assay could be employed to determine the half-maximal inhibitory concentration (IC50) of the compound.

Caption: Workflow for cytotoxicity screening of this compound against cancer cell lines.

Postulated Signaling Pathway Involvement

Based on the known mechanisms of other lignans and compounds from Ligustrum lucidum, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

A primary candidate for investigation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central mediator of inflammatory responses. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Outlook

This compound represents a promising but underexplored natural product. The information presented in this guide, while largely inferential, provides a solid framework for initiating comprehensive research into its therapeutic potential. Future studies should focus on the direct biological evaluation of isolated this compound to confirm its anti-inflammatory, antioxidant, and anticancer properties. Elucidation of its mechanisms of action, particularly its effects on key signaling pathways, will be crucial for its potential development as a novel therapeutic agent. The scientific community is encouraged to pursue these lines of investigation to unlock the full potential of this intriguing natural compound.

Longifloroside A in Phlomis chimerae: A Technical Whitepaper for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the occurrence, isolation, quantification, and biological activity of Longifloroside A, a neolignan glucoside found in the plant species Phlomis chimerae. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Phlomis chimerae and its Phytochemical Profile

Phlomis chimerae Boiss., a member of the Lamiaceae family, is a subshrub native to Southern Turkey that grows primarily in the subtropical biome. Phytochemical investigations have revealed that Phlomis species are a rich source of a diverse array of secondary metabolites, including iridoid glucosides, phenylpropanoid glycosides, flavonoid glycosides, lignans, and neolignan glycosides, which contribute to their various reported biological and pharmacological properties.

Occurrence of this compound in Phlomis chimerae

Scientific studies have confirmed the presence of this compound in the aerial parts of Phlomis chimerae. This compound, chemically identified as (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside, is a known neolignan glucoside. Its isolation from this plant species contributes to the chemotaxonomic understanding of the Phlomis genus.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data regarding the specific yield or concentration of this compound in Phlomis chimerae. Further research is required to determine the abundance of this compound in various parts of the plant and under different environmental conditions. The table below summarizes the neolignan glucosides that have been identified in Phlomis chimerae.

| Compound Name | Chemical Name | Type |

| This compound | (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside | Neolignan Glucoside |

| (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside | A newly characterized neolignan glucoside | Neolignan Glucoside |

| (-)-dihydrodehydrodiconiferyl alcohol-9-O-beta-D-glucopyranoside | A known neolignan glucoside | Neolignan Glucoside |

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, purification, and quantification of this compound from Phlomis chimerae, based on established techniques for neolignan glucosides.

Extraction, Isolation, and Purification

This protocol describes a general procedure for the isolation and purification of this compound.

3.1.1 Plant Material Preparation:

-

Collect aerial parts of Phlomis chimerae.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried plant material into a fine powder.

3.1.2 Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.3 Solvent Partitioning:

-

Suspend the crude methanolic extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the n-BuOH fraction.

3.1.4 Chromatographic Purification:

-

Subject the n-BuOH fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, typically using a solvent system such as CH2Cl2-MeOH-H2O.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., UV light, anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

Caption: Isolation and quantification workflow for this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in the n-BuOH extract of Phlomis chimerae.

3.2.1 Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Gradient Program: A representative gradient could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorption maxima of similar neolignans, a wavelength between 260-280 nm is recommended for detection.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

3.2.2 Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Solution: Dissolve a known weight of the dried n-BuOH extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3.2.3 Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Express the content of this compound as mg/g of the dried extract.

Biological Activity of this compound

While research on the specific biological activities of this compound from Phlomis chimerae is limited, studies on this compound isolated from other plant sources have revealed significant anti-inflammatory and potential neuroprotective properties.

Anti-inflammatory Activity

This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). The mechanism of action involves the disruption of the interaction between TLR4 and the TIR domain-containing adaptor protein (TIRAP), which is a critical early step in the TLR4 activation cascade. This inhibition ultimately leads to the suppression of the downstream activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two key transcription factors that regulate the expression of inflammatory mediator genes.

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

Potential Neuroprotective Effects

Given the established link between inflammation and neurodegenerative diseases, the anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. By mitigating neuroinflammation, this compound could potentially protect neuronal cells from damage. Further research is warranted to explore the direct neuroprotective effects of this compound and its ability to cross the blood-brain barrier.

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for evaluating the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).

-

Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA). Pre-treat the macrophages with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytokine Release Assay

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: After cell treatment, collect the cell culture supernatants.

-

Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay

-

Method: Luciferase Reporter Assay.

-

Procedure:

-

Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.

-

Following treatment with this compound and/or LPS, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

-

-

Alternative Method: Western Blotting for phosphorylated IκBα.

-

Analyze cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies specific for the phosphorylated form of IκBα, an indicator of NF-κB pathway activation.

-

Conclusion and Future Directions

This compound, a neolignan glucoside present in Phlomis chimerae, demonstrates significant anti-inflammatory properties through the inhibition of the TLR4/NF-κB signaling pathway. This whitepaper provides a foundational guide for researchers interested in the further investigation of this compound. Future research should focus on:

-

Quantifying the yield of this compound in Phlomis chimerae.

-

Optimizing extraction and purification protocols for large-scale production.

-

Conducting in-depth studies to elucidate its neuroprotective effects and mechanisms of action.

-

Evaluating its therapeutic potential in preclinical models of inflammatory and neurodegenerative diseases.

This comprehensive understanding will be crucial for harnessing the full therapeutic potential of this compound for the development of novel pharmaceuticals.

Unveiling Longifloroside A: A Technical Primer for Advancements in Traditional Medicine Research

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on Longifloroside A, a promising bioactive compound with potential applications in traditional Chinese medicine, has been compiled to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document meticulously outlines the available scientific data on this compound, including its origins, biological activities, and the methodologies for its study.

This compound has been identified as a constituent of plants within the Glochidion genus, a group of plants with documented use in various traditional medicine systems for treating ailments such as dysentery, diarrhea, coughs, and skin conditions.[1] While specific traditional Chinese medicine applications for this compound are not extensively documented in readily available literature, the genus Glochidion is known for its rich phytochemical profile, including triterpenoids, saponins, lignans, and flavonoids, which exhibit a range of pharmacological effects such as cytotoxic, antioxidant, and anti-inflammatory properties.[1]

Quantitative Data Summary

At present, specific quantitative data for this compound, such as its concentration in plant materials, extraction yields under various conditions, and specific bioactivity metrics (e.g., IC50, EC50 values), are not widely reported in the public scientific literature. The following table summarizes the types of quantitative data that are crucial for the comprehensive evaluation of a natural product like this compound and will be populated as research progresses.

| Data Point | Measurement | Method of Analysis | Source Plant Material | Reference |

| Concentration in Plant | To be determined | HPLC, LC-MS | Glochidion longiflorum | N/A |

| Extraction Yield | To be determined | Gravimetric analysis | Glochidion longiflorum | N/A |

| IC50 (Anti-inflammatory) | To be determined | Cell-based assays | N/A | N/A |

| IC50 (Cytotoxicity) | To be determined | MTT assay, etc. | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are not yet standardized. However, based on the general methodologies for isolating glycosides from plant materials, a general workflow can be proposed.

General Extraction and Isolation Workflow

A generalized workflow for the extraction and isolation of glycosidic compounds from Glochidion species is presented below. This process typically involves initial extraction with a polar solvent, followed by liquid-liquid partitioning and chromatographic separation.

Bioactivity Screening Protocol

Following isolation, the biological activity of this compound would be assessed. For instance, its anti-inflammatory potential could be investigated using a cell-based assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are yet to be elucidated. However, many natural glycosides with anti-inflammatory properties are known to interact with key inflammatory signaling cascades. A plausible hypothetical mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

References

No Cellular Targets of Longifloroside A Currently Identified in Public Research

Despite a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the cellular targets or mechanism of action for the compound Longifloroside A.

Researchers, scientists, and drug development professionals should be aware that to date, no studies have been published that elucidate the specific proteins, signaling pathways, or cellular processes that this compound interacts with to exert any potential biological effects.

Initial investigations into the biological activities of compounds with similar structures or from related natural sources often focus on broad effects such as anti-cancer or anti-inflammatory properties. These studies frequently examine common cellular processes like apoptosis (programmed cell death) and the inhibition of key signaling molecules such as STAT3 (Signal Transducer and Activator of Transcription 3), which is often implicated in cancer progression.

However, specific research detailing the direct molecular interactions of this compound is not present in the current body of scientific literature. Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Further research, including initial screening for biological activity followed by target identification and validation studies, would be required to determine the cellular targets and therapeutic potential of this compound.

In Silico Prediction of Longifloroside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longifloroside A is a natural product whose biological activities and therapeutic potential remain largely unexplored. In the era of accelerated drug discovery, in silico methods provide a powerful and cost-effective approach to predict the bioactivity of such novel compounds, offering insights into their mechanisms of action and guiding further experimental validation.[1][2] This technical guide presents a hypothetical in silico investigation to predict the bioactivity of this compound, outlining a comprehensive workflow from target identification to preclinical property assessment.

This guide will serve as a practical framework for researchers employing computational tools to elucidate the pharmacological profiles of uncharacterized natural products. We will explore a putative interaction of this compound with a hypothetical biological target, demonstrating the application of molecular docking, pharmacophore modeling, and ADMET prediction.

Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)

In the absence of experimental data for this compound, we hypothesize a potential anti-inflammatory activity, a common trait among saponin-class natural products. Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs.[3] Therefore, for the purpose of this guide, COX-2 will be considered as the hypothetical biological target for this compound.

In Silico Bioactivity Prediction Workflow

The prediction of this compound's bioactivity will follow a structured in silico workflow, commencing with ligand and protein preparation, followed by molecular docking to assess binding affinity, pharmacophore modeling to identify key structural features, and finally, ADMET prediction to evaluate its drug-like properties.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound (ligand) and COX-2 (protein) for computational analysis.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro).

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

The prepared ligand structure is saved in a format compatible with docking software (e.g., .mol2 or .pdbqt).

-

-

Protein Preparation:

-

The 3D crystal structure of human COX-2 is retrieved from the Protein Data Bank (PDB ID: 5KIR).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Gasteiger charges are added to the protein structure using computational tools (e.g., AutoDockTools).

-

The prepared protein structure is saved in a compatible format (e.g., .pdbqt).

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active site of COX-2.[4]

Protocol:

-

Grid Box Generation: A grid box is defined around the active site of COX-2, encompassing the key binding residues. The dimensions and center of the grid box are optimized to allow for flexible ligand docking.

-

Docking Simulation: Molecular docking is performed using a standard docking program (e.g., AutoDock Vina). The prepared this compound structure is docked into the defined grid box of the prepared COX-2 structure.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose of this compound based on the predicted binding affinity (docking score). The interactions between this compound and the amino acid residues of COX-2 are visualized and analyzed.

Hypothetical Quantitative Data:

| Parameter | Value | Unit |

| Binding Affinity (Docking Score) | -9.8 | kcal/mol |

| Number of Hydrogen Bonds | 4 | - |

| Interacting Residues | Arg120, Tyr355, Ser530 | - |

Pharmacophore Modeling

Objective: To identify the essential chemical features of this compound responsible for its binding to COX-2.

Protocol:

-

Feature Identification: Based on the docked conformation of this compound in the COX-2 active site, key pharmacophoric features are identified. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Model Generation: A 3D pharmacophore model is generated using a pharmacophore modeling software (e.g., PharmaGist). The model represents the spatial arrangement of the identified pharmacophoric features.

-

Model Validation: The generated pharmacophore model can be validated by screening it against a database of known COX-2 inhibitors to assess its ability to retrieve active compounds.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.[1]

Protocol:

-

Input: The 2D structure of this compound is used as input for an ADMET prediction server (e.g., SwissADME or pkCSM).

-

Prediction: The server calculates various physicochemical and pharmacokinetic properties.

-

Analysis: The predicted ADMET properties are analyzed to evaluate the potential of this compound as a drug candidate.

Hypothetical Quantitative Data:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 754.9 g/mol | < 500 g/mol |

| LogP | 3.2 | < 5 |

| Number of Hydrogen Bond Donors | 8 | < 5 |

| Number of Hydrogen Bond Acceptors | 14 | < 10 |

| Lipinski's Rule of Five Violations | 2 | 0-1 |

| Human Intestinal Absorption | 45% | > 30% |

| Blood-Brain Barrier Permeability | No | - |

| CYP2D6 Inhibition | No | - |

| AMES Toxicity | Non-toxic | - |

Visualizations

Caption: In Silico Prediction Workflow for this compound.

Caption: Hypothetical Signaling Pathway of this compound.

Caption: Pharmacophore Model of this compound.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico workflow for predicting the bioactivity of an uncharacterized natural product, this compound. By employing molecular docking, pharmacophore modeling, and ADMET prediction, we have outlined a systematic approach to generate a preliminary bioactivity profile. The hypothetical data suggests that this compound may act as a COX-2 inhibitor, though with some potential liabilities regarding its drug-like properties as indicated by the Lipinski's Rule of Five violations.

It is crucial to emphasize that these in silico predictions are preliminary and require experimental validation. However, the described workflow provides a robust and efficient strategy to prioritize natural products for further investigation, thereby accelerating the drug discovery process. Future studies should focus on the synthesis or isolation of this compound to perform in vitro and in vivo assays to confirm its predicted anti-inflammatory activity and mechanism of action.

References

An In-Depth Technical Guide to Longifloroside A and its Derivatives for Researchers and Drug Development Professionals

Introduction

Longifloroside A, a neolignan glucoside, is a naturally occurring phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, its known derivatives, and associated biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of key concepts.

Core Compound: this compound

This compound has been identified and isolated from the aerial parts of Phlomis chimerae and the seeds of Ligustrum lucidum.[1] Its chemical name is (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside. As a neolignan, it belongs to a class of compounds known for a variety of biological activities.

Chemical and Physical Properties

| Property | Description | Source |

| Classification | Neolignan Glucoside | [1] |

| Natural Sources | Phlomis chimerae, Ligustrum lucidum | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Inferred from related compounds |

| Physical State | Powder | Inferred from related compounds |

Derivatives of this compound

Research on the direct synthesis of this compound derivatives is limited in publicly accessible literature. However, studies on the chemical constituents of Phlomis chimerae have led to the isolation of related neolignan glucosides, which can be considered naturally occurring derivatives.

Known Natural Derivatives from Phlomis chimerae

| Compound Name | Chemical Structure | Reference |

| (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside | [Structure to be inserted if available] | [1] |

| (-)-dihydrodehydrodiconiferyl alcohol-9-O-beta-D-glucopyranoside | [Structure to be inserted if available] | [1] |

The synthesis of derivatives of other structurally related natural products, such as tiliroside and chlorophyll, has been reported and may provide methodological insights for the future synthesis of this compound derivatives.

Biological Activities

The biological activities of this compound have not been extensively reported. However, based on the known activities of related neolignan glucosides and extracts from its source plants, potential areas of interest include anti-inflammatory and antioxidant effects. The butanol extract of Phlomis chimerae, from which this compound was isolated, has demonstrated antioxidant activity.[2]

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. The following represents a generalized workflow for the isolation and characterization of such compounds from plant material, based on standard phytochemistry practices.

General Workflow for Isolation and Characterization

References

Methodological & Application

Application Note: Quantification of Longifloroside A using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Longifloroside A, a neolignan glucoside. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, including sample and standard preparation, along with method validation parameters presented in clear, tabular formats for straightforward interpretation and implementation.

Introduction

This compound, identified as (-)-4-O-methyldehydrodiconiferyl alcohol-9'-O-beta-D-glucopyranoside, is a neolignan glucoside found in various plant species. Lignans and neolignans are a large group of polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities. Accurate and precise quantification of these compounds is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such non-volatile compounds from complex matrices like plant extracts.[1][2] This application note presents a detailed HPLC method for the quantification of this compound, providing a valuable tool for researchers in the field.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

-

Reagents: Formic acid or acetic acid (analytical grade).

-

Standard: this compound reference standard (purity ≥98%).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for structurally related neolignan glucosides.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Table 1: Recommended HPLC Chromatographic Conditions for this compound Analysis.

Gradient Elution Program

A gradient elution is recommended to ensure the effective separation of this compound from other components in a sample matrix.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 31 | 90 | 10 |

| 35 | 90 | 10 |

Table 2: Recommended Gradient Elution Program.

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material

-

Extraction:

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol to the plant material.

-

Perform extraction using ultrasonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 5 mL of water.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove highly polar impurities.

-

Elute this compound and other lignans with 10 mL of methanol.

-

Evaporate the methanolic eluate to dryness.

-

-

Final Sample Solution:

-

Reconstitute the purified and dried extract in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |